Ethyl 5-(2,3-dichloro-phenoxy)pentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,3-dichloro-phenoxy)pentanoate typically involves the esterification of 5-(2,3-dichloro-phenoxy)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: 5-(2,3-dichloro-phenoxy)pentanoic acid and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3-dichloro-phenoxy)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 5-(2,3-dichloro-phenoxy)pentanoic acid and ethanol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The chlorine atoms in the phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-(2,3-dichloro-phenoxy)pentanoic acid and ethanol.
Reduction: 5-(2,3-dichloro-phenoxy)pentanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,3-dichloro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with its target. The dichloro-phenoxy moiety may also contribute to the compound’s biological activity by binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Ethyl 5-(2,3-dichloro-phenoxy)pentanoate can be compared with other similar esters, such as:
Ethyl 5-(2,4-dichloro-phenoxy)pentanoate: Similar structure but with chlorine atoms at different positions on the phenoxy ring.
Ethyl 5-(2,3-dichloro-phenoxy)butanoate: Shorter carbon chain in the ester group.
Ethyl 5-(2,3-dichloro-phenoxy)hexanoate: Longer carbon chain in the ester group.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-(2,3-dichlorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3/c1-2-17-12(16)8-3-4-9-18-11-7-5-6-10(14)13(11)15/h5-7H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRQTLUBBOMRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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